
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also act as an antimicrobial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has low toxicity and does not have any significant side effects. It has been found to be effective in inhibiting the growth of cancer cells and has shown promising results in animal studies. In addition, it has been shown to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide in lab experiments is its low toxicity and lack of significant side effects. This makes it a safer alternative to other chemicals that may have harmful effects on researchers. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide. One possible direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to further study its antimicrobial activity and develop new drugs for the treatment of bacterial infections. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
In conclusion, 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a chemical compound that has potential applications in various fields of scientific research. Its low toxicity and lack of significant side effects make it a safer alternative to other chemicals in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Synthesis Methods
The synthesis of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide involves the reaction of but-3-en-1-ol with N-(4-cyano-1-methylpiperidin-4-yl)propanamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Scientific Research Applications
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial activity against various bacterial strains. It has also been investigated for its potential as an anticancer agent. In addition, this compound has been used in the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
2-but-3-enoxy-N-(4-cyano-1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-5-10-19-12(2)13(18)16-14(11-15)6-8-17(3)9-7-14/h4,12H,1,5-10H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRWNCJESPJBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCN(CC1)C)C#N)OCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

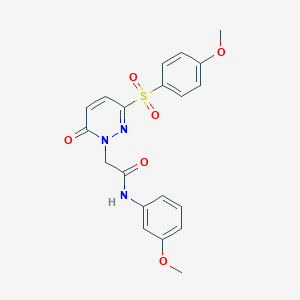
![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)
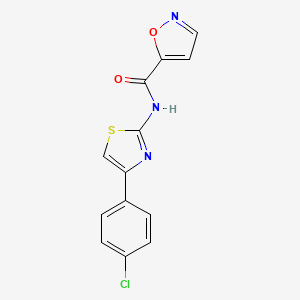

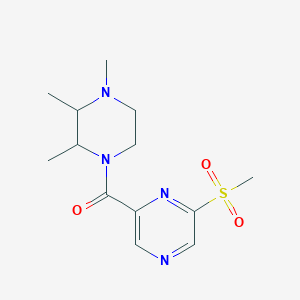
![7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B2831913.png)
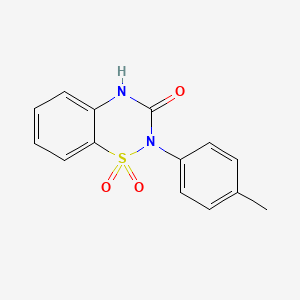
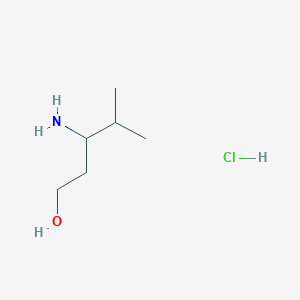
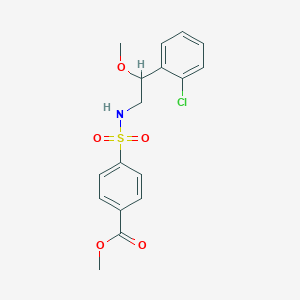
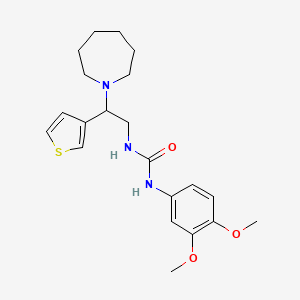
![(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2831923.png)
![(2-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2831924.png)
![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)
![N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2831926.png)